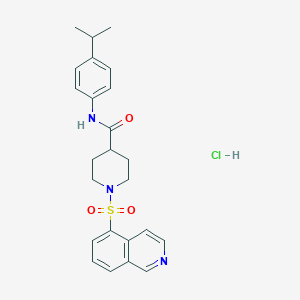
N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, a cyclohexyl group, and a cyclopropanecarboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The structure could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. Given the functional groups present in the molecule, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups it contains .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Predictions
- A study by Kharchenko et al. (2008) discusses the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazol ring, which includes compounds similar to the one . These compounds' biological activities were predicted, indicating potential applications in medicinal chemistry and drug development Kharchenko, Detistov, & Orlov, 2008.
Reaction Mechanisms and Product Formation
- Okuda et al. (2015) explored reactions involving N-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)amidines, resulting in new cyclization products that form through ring cleavage and 1,2,4-oxadiazole ring closure. This study highlights the chemical reactivity and potential for generating diverse heterocyclic compounds Okuda, Ide, Uramaru, & Hirota, 2015.
Crystal Packing and Intermolecular Interactions
- Research by Lai, Mohr, and Tiekink (2006) on the crystal packing of isomeric compounds related to the one emphasized the importance of C–H⋯N, C–H⋯π, and π⋯π interactions. These findings could inform the design of materials with specific physical properties Lai, Mohr, & Tiekink, 2006.
Antimycobacterial Activity
- A study by Gezginci, Martin, and Franzblau (1998) on the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include oxadiazole rings, provides insight into potential therapeutic applications against Mycobacterium tuberculosis Gezginci, Martin, & Franzblau, 1998.
Anticancer and α-Glucosidase Inhibitory Activities
- Al-Majid et al. (2019) described the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives and their evaluation for anticancer and α-glucosidase inhibitory activities. Such studies highlight the potential of structurally similar compounds in the development of new therapeutic agents Al-Majid, Islam, Atef, El-Senduny, Badria, Elshaier, Ali, Barakat, & Motiur Rahman, 2019.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-15(13-4-5-13)20-17(8-2-1-3-9-17)16-19-14(21-23-16)12-6-10-18-11-7-12/h6-7,10-11,13H,1-5,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSXOWLZZBNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2608629.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)


![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B2608634.png)
![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2608636.png)


![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)

